

2''-O-Galloylmyricitrin CAS number and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2''-O-Galloylmyricitrin

Cat. No.: B15594365

[Get Quote](#)

In-Depth Technical Guide: 2''-O-Galloylmyricitrin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2''-O-Galloylmyricitrin**, a naturally occurring flavonoid glycoside. It details the compound's chemical properties, including its CAS number, molecular formula, and spectral data. This document also outlines experimental protocols for its isolation, characterization, and the evaluation of its biological activities. Furthermore, it explores the potential signaling pathways modulated by this compound, offering valuable insights for researchers in drug discovery and development.

Chemical Properties

2''-O-Galloylmyricitrin, a derivative of myricitrin, is characterized by the presence of a galloyl group attached to the 2'' position of the rhamnose moiety. Its chemical identity and fundamental properties are summarized below.

Property	Value	Source
CAS Number	56939-52-7	N/A
Molecular Formula	C ₂₈ H ₂₄ O ₁₆	N/A
Molecular Weight	616.48 g/mol	N/A
Appearance	Yellow powder	[1]
Melting Point	Predicted: 240.39 °C	[2]
Solubility	Soluble in DMSO, Pyridine, Methanol, Ethanol	N/A
Purity	Typically ≥98%	[1]

Spectroscopic Data

The structural elucidation of **2''-O-Galloylmyricitrin** is primarily achieved through a combination of spectroscopic techniques. While specific spectra are often generated on a per-sample basis, the following represents expected data based on its known structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are crucial for confirming the identity and purity of **2''-O-Galloylmyricitrin**. A study by Nugroho et al. (2014) identified this compound, also referred to as desmanthin-1, in *Polygonum aviculare* and confirmed its structure by comparison of its spectroscopic data with reported values.[1] Although the specific chemical shifts were not detailed in the abstract, they are foundational to its characterization.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of **2''-O-Galloylmyricitrin** is expected to exhibit absorption bands characteristic of the flavonoid scaffold. These spectra are useful for quantitative analysis and for monitoring purification processes.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorptions would be expected for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups, consistent with the flavonoid and galloyl moieties.

Experimental Protocols

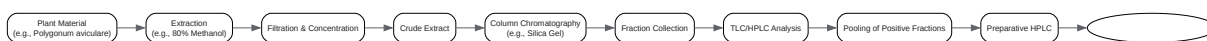
This section details generalized experimental procedures for the isolation, characterization, and biological evaluation of **2''-O-Galloylmyricitrin**.

Isolation and Purification

A common method for isolating **2''-O-Galloylmyricitrin** from plant sources, such as *Polygonum aviculare*, involves the following steps^[1]:

- **Extraction:** The dried and powdered plant material is extracted with a suitable solvent, such as 80% methanol.
- **Fractionation:** The crude extract is then subjected to column chromatography over silica gel or other stationary phases.
- **Purification:** Fractions containing the target compound are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC).

A generalized workflow for the isolation and purification of **2''-O-Galloylmyricitrin** is depicted below.



[Click to download full resolution via product page](#)

Figure 1. General workflow for the isolation and purification of **2''-O-Galloylmyricitrin**.

Characterization

The identity and purity of the isolated **2''-O-Galloylmyricitrin** are confirmed using a combination of spectroscopic methods:

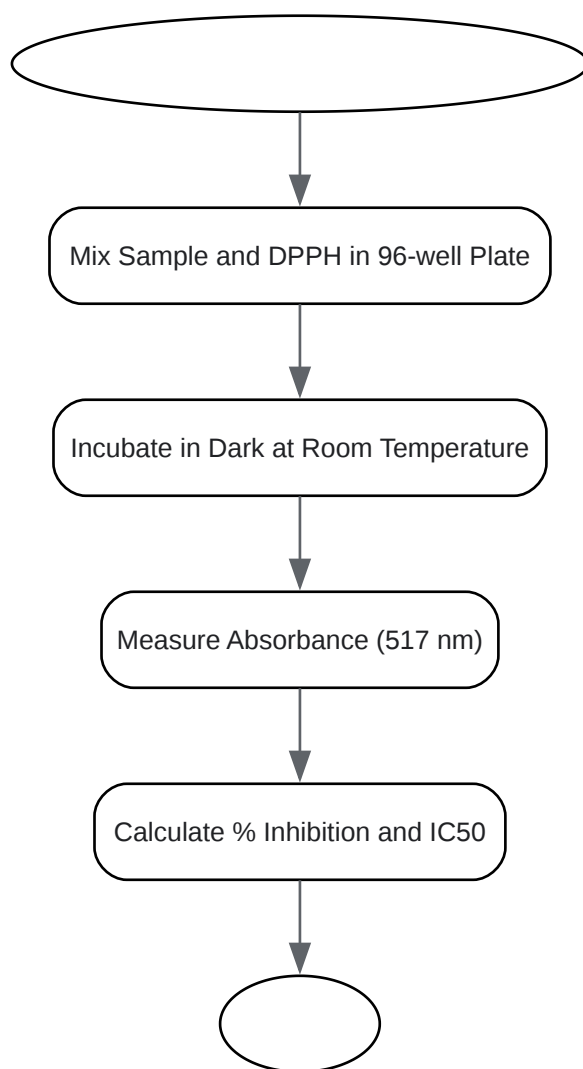
- ^1H and ^{13}C NMR: To elucidate the chemical structure and confirm the position of the galloyl group.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
- UV-Vis Spectroscopy: To obtain the absorption spectrum.
- IR Spectroscopy: To identify the characteristic functional groups.

Biological Activity Assays

The antioxidant potential of **2''-O-Galloylmyricitrin** can be assessed using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

- Preparation of Solutions: Prepare a stock solution of **2''-O-Galloylmyricitrin** in a suitable solvent (e.g., methanol) and a series of dilutions. Prepare a fresh solution of DPPH in methanol.
- Assay Procedure: Add the **2''-O-Galloylmyricitrin** solutions to the DPPH solution in a 96-well plate.
- Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
- Measurement: Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
- Calculation: Calculate the percentage of radical scavenging activity and determine the IC_{50} value.

The logical flow of a typical antioxidant activity assay is illustrated below.



[Click to download full resolution via product page](#)

Figure 2. Workflow for DPPH radical scavenging assay.

The anti-inflammatory effects of **2''-O-Galloylmyricitrin** can be investigated in cell-based assays, for example, by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

- Cell Culture: Culture RAW 264.7 cells in appropriate media.
- Treatment: Pre-treat the cells with various concentrations of **2''-O-Galloylmyricitrin** for a specific duration, followed by stimulation with LPS.

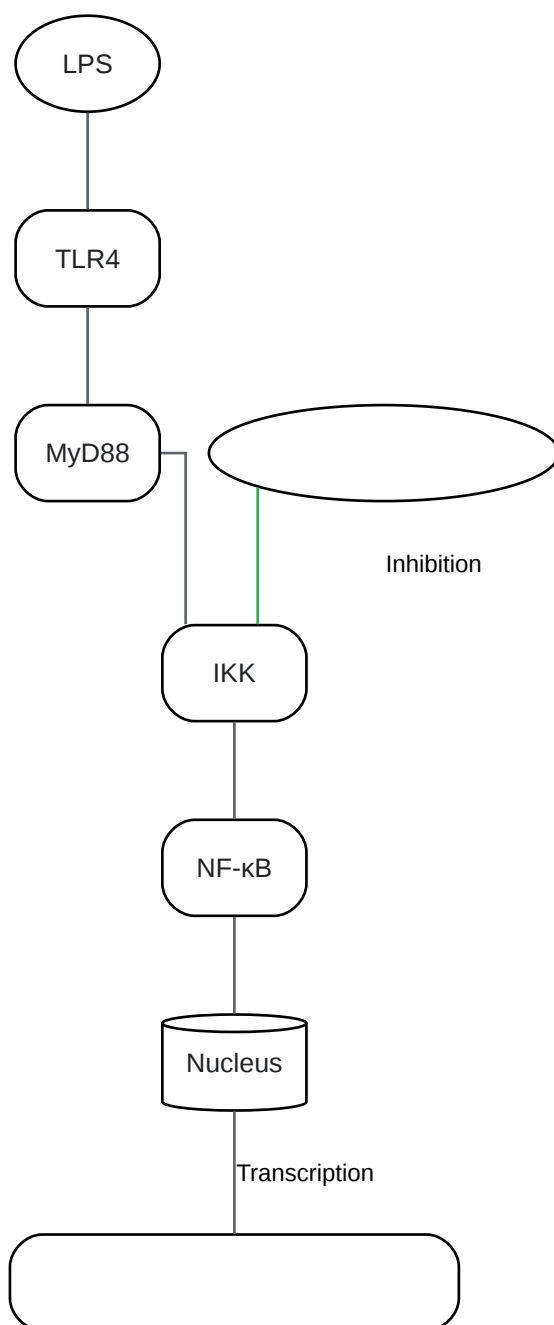
- **NO Measurement:** After incubation, measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
- **Cell Viability:** Assess cell viability using an MTT or similar assay to rule out cytotoxic effects.
- **Data Analysis:** Determine the concentration-dependent inhibition of NO production.

Signaling Pathways

While specific studies on the signaling pathways modulated by **2''-O-Galloylmyricitrin** are limited, flavonoids, in general, are known to exert their biological effects through various cellular signaling cascades. Based on the known anti-inflammatory and antioxidant properties of similar compounds, potential target pathways for **2''-O-Galloylmyricitrin** may include:

- **NF-κB Signaling Pathway:** Inhibition of this pathway can lead to a reduction in the expression of pro-inflammatory cytokines and enzymes.
- **MAPK Signaling Pathway:** Modulation of MAPKs, such as ERK, JNK, and p38, can influence cellular processes like inflammation, proliferation, and apoptosis.
- **Nrf2/HO-1 Signaling Pathway:** Activation of this pathway can enhance the cellular antioxidant defense system.

A hypothetical signaling pathway for the anti-inflammatory action of **2''-O-Galloylmyricitrin** is presented below.



[Click to download full resolution via product page](#)

Figure 3. Postulated inhibitory effect of **2''-O-Galloylmyricitrin** on the NF-κB signaling pathway.

Conclusion

2''-O-Galloylmyricitrin is a promising natural product with potential therapeutic applications stemming from its antioxidant and anti-inflammatory properties. This guide provides a

foundational understanding of its chemical characteristics and outlines key experimental approaches for its study. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ovid.com [ovid.com]
- 2. ANPDB [phabidb.vlm.uni-freiburg.de]
- To cite this document: BenchChem. [2"-O-Galloylmyricitrin CAS number and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15594365#2-o-galloylmyricitrin-cas-number-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com